molecular formula C4H9ClN2 B1396143 (2R)-2-aminobutanenitrile hydrochloride CAS No. 151528-47-1

(2R)-2-aminobutanenitrile hydrochloride

Cat. No.: B1396143
CAS No.: 151528-47-1
M. Wt: 120.58 g/mol
InChI Key: OJGHKZQRNGOMQR-PGMHMLKASA-N
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Description

(2R)-2-aminobutanenitrile hydrochloride is an organic compound with the molecular formula C4H9N2Cl It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminobutanenitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as ®-2-aminobutanenitrile.

    Reaction with Hydrochloric Acid: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing costs.

    Catalytic Processes: Catalysts may be used to enhance the reaction rates and selectivity, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminobutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Amides: Formed through oxidation reactions.

    Primary Amines: Resulting from reduction reactions.

    Substituted Derivatives: Produced through substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C4_4H9_9ClN2_2
  • Molar Mass : 120.58 g/mol
  • CAS Number : 151528-47-1
  • Solubility : Highly soluble in water, with solubility values reported up to 55.5 mg/ml .

Synthetic Applications

1. Synthesis of Enantiomerically Pure Compounds

(2R)-2-aminobutanenitrile hydrochloride serves as a precursor for synthesizing various optically active compounds. For instance, it has been utilized in the preparation of β-amino alcohols and β-amino nitriles through nucleophilic substitution reactions involving aziridinium ions . The stereospecific nature of these reactions allows for the generation of enantiomerically enriched products, which are crucial in pharmaceutical applications.

2. Deracemization Processes

Recent studies have highlighted the use of this compound in deracemization processes, where racemic mixtures are converted into pure enantiomers. This process is essential for developing drugs that require specific stereochemistry for efficacy . The compound's ability to participate in chiral transformations enhances its value in asymmetric synthesis.

Biological Applications

1. Potential Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. For example, compounds derived from this nitrile have shown promise in inhibiting tumor growth in preclinical models. The mechanism often involves the modulation of metabolic pathways that are crucial for cancer cell proliferation .

2. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's disease .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Synthesis of EnantiomersUsed as a precursor for β-amino alcohols and β-amino nitriles through nucleophilic reactions
DeracemizationFacilitates conversion of racemic mixtures to pure enantiomers
Anticancer ActivityPotential to inhibit tumor growth; modulates metabolic pathways
Neuroprotective EffectsMitigates oxidative stress and inflammation in neurodegenerative models

Case Studies

Case Study 1: Synthesis of β-Amino Nitriles

In a study focused on synthesizing β-amino nitriles using this compound, researchers demonstrated a one-pot reaction that yielded high enantiomeric excess. The method involved halogenation followed by ring-opening reactions, showcasing the compound's versatility in synthetic chemistry .

Case Study 2: Anticancer Activity Assessment

A preclinical study evaluated the anticancer effects of a derivative synthesized from this compound. The compound was tested against various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism by which (2R)-2-aminobutanenitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved in these interactions are complex and may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminobutanenitrile hydrochloride: The enantiomer of (2R)-2-aminobutanenitrile hydrochloride, with similar chemical properties but different biological activity.

    2-aminopropanenitrile hydrochloride: A related compound with a shorter carbon chain.

    2-amino-3-methylbutanenitrile hydrochloride: A structurally similar compound with an additional methyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.

Biological Activity

(2R)-2-aminobutanenitrile hydrochloride, with the chemical formula C4_4H9_9ClN2_2 and CAS number 1073666-54-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight120.58 g/mol
Boiling PointNot available
Log P (octanol-water)0.21
SolubilityHigh
BBB PermeantYes

Pharmacological Activities

  • Anticancer Activity :
    • Research indicates that aziridinium ions derived from this compound exhibit potential anticancer activity. These ions can participate in nucleophilic substitution reactions that lead to the formation of β-amino nitriles, which have been shown to inhibit cancer cell proliferation in vitro .
  • Neuroprotective Effects :
    • The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Studies have indicated that it may modulate neurotransmitter systems, although specific mechanisms remain under investigation .
  • Enzyme Inhibition :
    • The compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition can lead to drug-drug interactions, necessitating careful consideration in polypharmacy contexts .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The compound can form aziridinium ions that participate in nucleophilic substitution reactions, leading to various biologically active derivatives .
  • Regioselectivity : The stereochemistry of this compound allows for regioselective reactions that enhance its efficacy as a pharmacological agent .

Case Study 1: Anticancer Properties

A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of this compound could effectively inhibit the growth of specific cancer cell lines through the induction of apoptosis and cell cycle arrest. The research utilized both in vitro assays and computational modeling to elucidate these effects .

Case Study 2: Neuroprotective Effects

In a preclinical study examining neuroprotection, this compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegenerative conditions .

Properties

IUPAC Name

(2R)-2-aminobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGHKZQRNGOMQR-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.